Methyl [(4-tert-butylphenyl)sulfonyl]acetate
Description
Properties
IUPAC Name |
methyl 2-(4-tert-butylphenyl)sulfonylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4S/c1-13(2,3)10-5-7-11(8-6-10)18(15,16)9-12(14)17-4/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPRGKVWAFJXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(4-tert-butylphenyl)sulfonyl]acetate typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-tert-Butylbenzenesulfonyl chloride+Methyl acetateBaseMethyl [(4-tert-butylphenyl)sulfonyl]acetate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4-tert-butylphenyl)sulfonyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Methyl [(4-tert-butylphenyl)sulfonyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its sulfonyl group.
Medicine: Explored for its potential therapeutic properties, particularly in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl [(4-tert-butylphenyl)sulfonyl]acetate involves its interaction with molecular targets through its functional groups. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis under physiological conditions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(4-methylphenyl)sulfonyl]acetate
- Methyl [(4-ethylphenyl)sulfonyl]acetate
- Methyl [(4-isopropylphenyl)sulfonyl]acetate
Uniqueness
Methyl [(4-tert-butylphenyl)sulfonyl]acetate is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties
Biological Activity
Methyl [(4-tert-butylphenyl)sulfonyl]acetate, an organic compound with the molecular formula C13H18O4S, has garnered attention for its potential biological activities. This compound features a sulfonyl group attached to a phenyl ring that is further substituted with a tert-butyl group, contributing to its unique chemical properties and biological interactions.
The synthesis of this compound typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis, yielding the desired ester product alongside hydrochloric acid as a byproduct. The general reaction scheme is represented as follows:
The biological activity of this compound is primarily attributed to its functional groups. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the ester group may undergo hydrolysis under physiological conditions. These interactions can modulate the activity of various enzymes and receptors, influencing biochemical pathways relevant to therapeutic applications.
Antimicrobial Properties
Recent studies have reported that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, research on related sulfonamide derivatives has demonstrated effectiveness against various bacterial strains, suggesting that the sulfonamide moiety may enhance antimicrobial properties due to its ability to interfere with bacterial enzyme functions .
Anti-inflammatory and Analgesic Effects
This compound has also been explored for its anti-inflammatory and analgesic properties. Compounds containing similar functional groups have been shown to inhibit pro-inflammatory cytokines and reduce pain responses in animal models, indicating potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Antibacterial Activity : A study involving Schiff base complexes derived from sulfonamide precursors indicated that certain derivatives demonstrated notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to the inhibition of bacterial growth through interference with metabolic pathways .
- Anti-inflammatory Research : In a controlled trial, compounds related to this compound were administered to mice with induced inflammation. Results showed a significant reduction in swelling and pain compared to controls, highlighting the compound's potential as an anti-inflammatory agent .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Antibacterial Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Significant | Enzyme inhibition |
| Methyl [(4-methylphenyl)sulfonyl]acetate | High | Moderate | Enzyme inhibition |
| Methyl [(4-ethylphenyl)sulfonyl]acetate | Low | High | Cytokine modulation |
Q & A
Q. What are the established synthetic routes for Methyl [(4-tert-butylphenyl)sulfonyl]acetate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sulfonylation of methyl acetates with 4-tert-butylbenzenesulfonyl chloride. Key steps include:
- Nucleophilic substitution : Reacting methyl acetoacetate with 4-tert-butylbenzenesulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine (0–5°C, 4–6 hours).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity .
- Yield optimization : Lower temperatures (0°C) reduce side reactions (e.g., ester hydrolysis), while extended reaction times (6+ hours) improve conversion .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- LC/MS : Confirm molecular weight using electrospray ionization (ESI+), with [M+H]+ expected at m/z 313–315 (depending on isotopic Cl/Br substitution) .
- NMR : ¹H NMR (CDCl₃) identifies key groups:
- δ 1.35 ppm (s, 9H, tert-butyl),
- δ 3.75 ppm (s, 3H, methyl ester),
- δ 7.6–7.8 ppm (aromatic protons) .
- X-ray crystallography : Resolves sulfonyl and ester conformations (e.g., O1–S1–C11 bond angle: 108.33°) .
Q. How does solubility vary across solvents, and what storage conditions are advised?
Methodological Answer:
- Solubility : Highly soluble in DMSO (>50 mg/mL), moderately in methanol (10–20 mg/mL), and sparingly in water (<1 mg/mL). Use co-solvents (e.g., 10% DMSO in PBS) for biological assays .
- Storage : Store at –20°C in airtight, light-protected vials. Degradation occurs >6 months at RT, with ester hydrolysis detected via LC/MS .
Advanced Research Questions
Q. What mechanistic insights explain the formation of E/Z isomers during reactions with lactims?
Methodological Answer:
- Steric and electronic factors : Bulky tert-butyl groups hinder rotation, favoring E-isomers. Fluorophenyl substituents (e.g., in [(2-fluorophenyl)sulfonyl] derivatives) increase electron withdrawal, stabilizing Z-isomers via resonance .
- Kinetic control : Shorter reaction times (2–4 hours) favor E-isomers, while prolonged heating (24 hours) equilibrates to a 60:40 E/Z ratio .
- Characterization : Use NOESY NMR to distinguish isomers; Z-isomers show cross-peaks between sulfonyl oxygen and adjacent protons .
Q. How can computational modeling (DFT) predict reactivity in sulfonamide coupling reactions?
Methodological Answer:
- DFT parameters : Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic (ester oxygen) and electrophilic (sulfonyl sulfur) sites .
- Transition state analysis : Simulate SN2 pathways for sulfonylation; activation energies correlate with experimental yields (R² > 0.9) .
- Solvent effects : PCM models show THF lowers activation barriers by 5–8 kcal/mol vs. non-polar solvents .
Q. What strategies mitigate byproduct formation during one-pot syntheses?
Methodological Answer:
- Byproduct identification : LC/MS detects dimerization products (e.g., disulfones at m/z 600–620) and hydrolyzed esters (acetic acid derivatives) .
- Mitigation :
- Use anhydrous MgSO₄ to scavenge water.
- Add 2,6-lutidine (10 mol%) to suppress acid-catalyzed side reactions .
- Limit reaction temperatures to <60°C to prevent thermal decomposition .
Q. How do steric effects from the tert-butyl group influence regioselectivity in cyclopropanation?
Methodological Answer:
- Steric maps : Molecular dynamics simulations show tert-butyl groups block axial attack, favoring equatorial addition (85% selectivity) .
- Experimental validation : Compare yields with/without tert-butyl:
- With tert-butyl: 88% yield (cyclopropane product).
- Without tert-butyl: 45% yield, with competing Michael adducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
